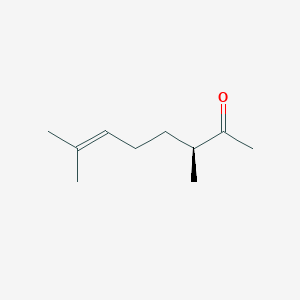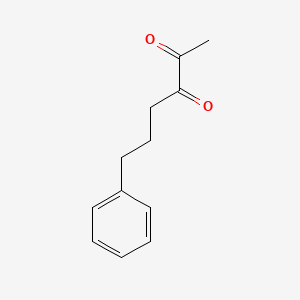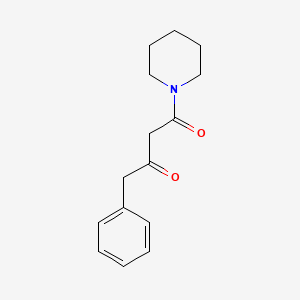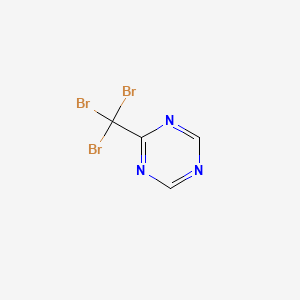![molecular formula C18H18NO3P B15162936 [(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid CAS No. 183962-54-1](/img/structure/B15162936.png)
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid is a compound that belongs to the class of phosphonic acids. Phosphonic acids are characterized by the presence of a phosphonic acid group (–PO(OH)₂) attached to a carbon atom. This particular compound features a benzylamino group and a naphthalen-1-yl group attached to the same carbon atom, making it a unique and interesting molecule for various applications in chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid typically involves the reaction of benzylamine with naphthaldehyde to form an imine intermediate. This intermediate is then reacted with a phosphonic acid derivative, such as diethyl phosphite, under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imine group back to an amine.
Substitution: The benzylamino and naphthalen-1-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation may yield phosphonic acid derivatives with different functional groups, while substitution reactions can lead to a wide range of new compounds with varying properties.
Wissenschaftliche Forschungsanwendungen
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving phosphonic acids.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid can be compared with other similar compounds, such as:
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of benzylamino and naphthalen-1-yl groups in this compound sets it apart, providing distinct chemical and biological properties that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
183962-54-1 |
|---|---|
Molekularformel |
C18H18NO3P |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
[(benzylamino)-naphthalen-1-ylmethyl]phosphonic acid |
InChI |
InChI=1S/C18H18NO3P/c20-23(21,22)18(19-13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-12,18-19H,13H2,(H2,20,21,22) |
InChI-Schlüssel |
TUWDVNPXMPBNDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC3=CC=CC=C32)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)

![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)

![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)







